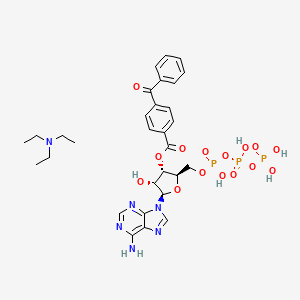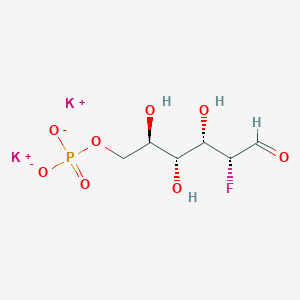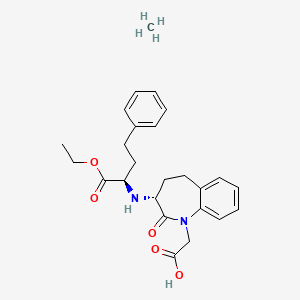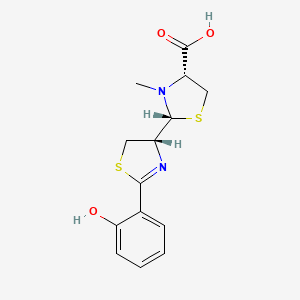
抗坏血酸镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
- Magnesium ascorbyl phosphate (MAP) is synthesized as a more stable alternative to ascorbic acid, commonly used to stimulate collagen synthesis in dermal fibroblasts. The magnesium salt of ascorbyl-2-phosphate, a derivative of ascorbic acid, exhibits greater chemical stability and effectiveness equivalent to ascorbic acid in stimulating collagen synthesis (Geesin, Gordon, & Berg, 1993).
Molecular Structure Analysis
- The stability and effectiveness of MAP are attributed to its molecular structure, which is a derivative of ascorbic acid with improved stability characteristics. This stability makes it suitable for long-term cultures or in vivo studies, as opposed to the relatively unstable ascorbic acid (Geesin et al., 1993).
Chemical Reactions and Properties
- MAP exhibits the ability to suppress melanin formation by inhibiting tyrosinase and melanoma cells, thus demonstrating its chemical reactivity in reducing skin hyperpigmentation (Kameyama et al., 1996).
Physical Properties Analysis
- In terms of physical properties, MAP is formulated as vesicular carriers in cosmetics, like ethosomes and niosomes, to enhance permeation and effective response in the skin. Its physical characteristics are evaluated based on parameters like particle size, zeta potential, and drug permeation (Kandil et al., 2022).
Chemical Properties Analysis
- The chemical properties of MAP are reflected in its superior antioxidative effects compared to ascorbic acid, as shown in its ability to scavenge superoxide anion radicals and its thermal stability at various temperatures (Guo-lan, 2013).
科学研究应用
1. Application in Microbiology and Biotechnology
- Summary : MAP is used in a chromogenic reaction with ferric chloride to generate a Brown-Red clathrate. This reaction is used to screen phosphatases from bacterial cell lysates .
- Methods : The reaction between MAP and ferric chloride is used to identify phosphatases in bacterial cell lysates. The treated MAP by phosphatases forms a colorless product with ferric chloride, which indicates the phosphatase activity-mediated excision of the phosphorous group from MAP .
- Results : Two phosphatases, PhoN and YcdX, were identified in Salmonella enterica subsp. enterica serovar Cerro 87 using this method .
2. Application in Bone Formation
- Summary : MAP promotes the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) in vitro .
- Methods : MAP is found to directly bind and activate calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα), leading to the activation of the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein) as well as an elevation of C-FOS expression .
- Results : MAP supplementation could alleviate bone loss and accelerate bone defect healing through promoting bone formation .
3. Application in Skincare
- Summary : MAP is a water-soluble vitamin C derivative that has anti-inflammatory and antioxidant properties. It helps reduce acne inflammation . It also improves the look of an uneven skin tone when used in concentrations between 2-5% .
- Methods : MAP is applied topically in skincare products. Concentrations between 5-10% are known to have more pronounced benefits for discolorations, including post-breakout marks, as well as improving skin’s firm look and feel .
- Results : Regular use of MAP in skincare can lead to improved skin tone and reduced inflammation .
4. Application in Antioxidant Protection
- Summary : MAP functions as an antioxidant. Like other antioxidants, it is capable of protecting the skin from free radicals .
- Methods : Specifically, MAP donates electrons to neutralize free radicals such as the superoxide ion and peroxide that are generated when the skin is exposed to UV light .
- Results : This antioxidant property of MAP helps in protecting the skin from damage caused by free radicals .
5. Application in Skin Hydration
- Summary : MAP is used in skincare products for its ability to maintain skin hydration .
- Methods : MAP, like all the different forms of vitamin C, is converted in the body to L-ascorbic acid. The bioavailability of vitamin C in the skin is inadequate when it is administered orally. Therefore, the use of topical vitamin C, like MAP, is important to reap all of the skin benefits that vitamin C has to offer .
- Results : Regular use of MAP in skincare can lead to improved skin hydration .
6. Application in Skin Whitening/Lightening
- Summary : MAP is recommended for skin whitening/lightening applications .
- Methods : MAP is applied topically in skincare products. It has excellent anti-oxidation and protection benefits, and can effectively resist UV radiation and promotes collagen production .
- Results : Regular use of MAP in skincare can lead to improved skin whitening/lightening .
7. Application in Reducing Redness
- Summary : MAP can help to reduce redness .
- Methods : MAP is applied topically in skincare products. It helps to reduce redness by neutralizing free radicals such as the superoxide ion and peroxide that are generated when the skin is exposed to UV light .
- Results : Regular use of MAP in skincare can lead to reduced redness .
8. Application in Improving Skin Texture
- Summary : MAP can help to improve skin texture .
- Methods : MAP is applied topically in skincare products. It helps to improve skin texture by promoting collagen production .
- Results : Regular use of MAP in skincare can lead to improved skin texture .
9. Application in Reducing the Effects of Aging
安全和危害
MAP is generally safe for use. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye9.
未来方向
The future outlook of the MAP market looks promising. The increasing demand for anti-aging and skincare products, coupled with the rising awareness among consumers about the benefits of using vitamin C derivatives, is expected to drive the market growth10. Recent studies found that MAP can promote hair growth, especially in combination with MSM8.
I hope this information is helpful! Let me know if you have any other questions.
属性
CAS 编号 |
114040-31-2 |
|---|---|
产品名称 |
Magnesium ascorbyl phosphate |
分子式 |
C6H8Mg3O14P2 |
分子量 |
438.979 |
IUPAC 名称 |
trimagnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;diphosphate |
InChI |
InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6/t2-,5+;;;;;/m0...../s1 |
InChI 键 |
HTJNEBVCZXHBNJ-XCTPRCOBSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)




![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)